N,N-Dimethyl-p-phenylenediamine dihydrochloride

概要

説明

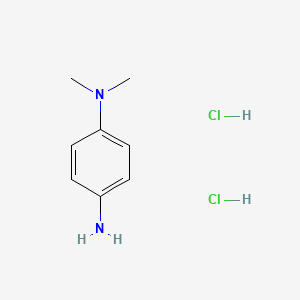

N,N-Dimethyl-p-phenylenediamine dihydrochloride, also known as 4-Amino-N,N-dimethylaniline dihydrochloride, DMPD · 2HCl, or DMPPDA · 2HCl, is an azoreduction product of acid orange 52 (AO52) . It is suitable for microbiology and is often used in the oxidase test, which differentiates bacteria based on their ability to utilize the dye .

Molecular Structure Analysis

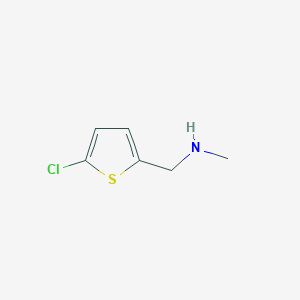

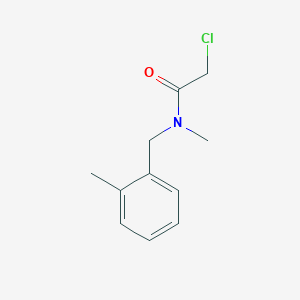

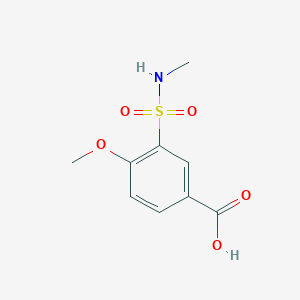

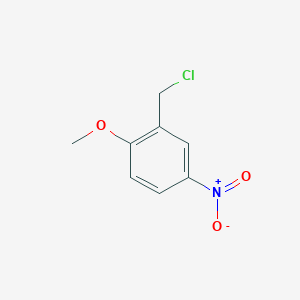

The linear formula of this compound is (CH3)2NC6H4NH2 · 2HCl . It forms stable, red radical cations, involved in a variety of redox reactions .Chemical Reactions Analysis

This compound is an aromatic amine mainly used as an intermediate to produce dyes . Its oxidation reaction with H2O2 in the presence of iron (III) catalyst has been used for the spectrophotometric detection of trace quantities of iron (III) . It is also used in the HID-AB (high iron diamine-alcian blue) staining procedures .Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 210-215°C (dec.) . It is stable under normal conditions but is light sensitive and hygroscopic .作用機序

Target of Action

N,N-Dimethyl-p-phenylenediamine dihydrochloride, also known as 4-Amino-N,N-dimethylaniline dihydrochloride, is primarily used in microbiology . It is an azoreduction product of acid orange 52 (AO52) . The compound’s primary targets are bacteria, and it is used in the oxidase test to differentiate bacteria based on their ability to utilize the dye .

Mode of Action

The compound acts as a redox indicator . It readily forms a stable, red radical cation, which is involved in a variety of redox reactions . Its oxidation reaction with H2O2 in the presence of iron (III) catalyst has been used for the spectrophotometric detection of trace quantities of iron (III) .

Biochemical Pathways

The compound is involved in redox reactions, which are fundamental biochemical pathways. Redox reactions involve the transfer of electrons between molecules, which can lead to changes in the molecules’ structure and function. The red radical cation formed by this compound can participate in these reactions, affecting the redox state of other molecules in the system .

Pharmacokinetics

Given its use in microbiology and its chemical properties, it is likely that these factors would influence its bioavailability and activity .

Result of Action

The primary result of the action of this compound is the differentiation of bacteria based on their ability to utilize the dye in the oxidase test . This allows for the identification and classification of bacteria, which is crucial in microbiology .

Safety and Hazards

将来の方向性

N,N-Dimethyl-p-phenylenediamine dihydrochloride is used in free chlorine colorimetric analysis since it reacts with Hypochlorous acid and Hypochlorite ions acquiring a pinkish color that can be quantitatively related to the concentration of those substances if it’s inside the working range . It is also used for the determination of peroxidase . It is a compound that is normally used to measure the antioxidant potential .

生化学分析

Biochemical Properties

N,N-Dimethyl-p-phenylenediamine dihydrochloride plays a significant role in biochemical reactions, particularly as a redox indicator. It readily forms a stable, red radical cation, which is involved in various redox reactions . This compound interacts with enzymes such as peroxidases, where it is used in peroxidase tests to measure the antioxidant potential . Additionally, it is involved in the detection of sterol hydroperoxides and the quantitation of labile sulfide in proteins .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It is used in the oxidase test to differentiate bacteria based on their ability to utilize the dye . This compound influences cell function by participating in redox reactions, which can impact cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to release pH-induced inhibition of cell proliferation stimulated by growth factors .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a redox indicator. It forms a stable, red radical cation that participates in redox reactions . This compound can bind to various biomolecules, including enzymes, and either inhibit or activate them depending on the context of the reaction. For instance, it is used in the preparation of the “nadi reagent” to demonstrate cytochrome oxidase activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be stable under certain conditions but may degrade when exposed to air, leading to discoloration . Long-term effects on cellular function have been observed in in vitro studies, where the compound’s stability and degradation can impact the outcomes of biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity, while higher doses can lead to adverse effects such as respiratory depression, tachycardia, or bradycardia . Threshold effects have been observed, indicating that the compound’s impact on cellular function and overall health is dose-dependent.

Metabolic Pathways

This compound is involved in metabolic pathways related to redox reactions. It interacts with enzymes such as cytochrome oxidase, enhancing respiration via cytochrome oxidase in certain bacterial mutants . This compound’s involvement in redox reactions can affect metabolic flux and metabolite levels within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its localization and accumulation can be influenced by these interactions, impacting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s ability to participate in redox reactions and interact with various biomolecules .

特性

| { "Design of the Synthesis Pathway": "The synthesis of N,N-Dimethyl-p-phenylenediamine dihydrochloride can be achieved through a two-step reaction process. The first step involves the reaction of p-phenylenediamine with formaldehyde and dimethylamine to form N,N-dimethyl-p-phenylenediamine. The second step involves the reaction of N,N-dimethyl-p-phenylenediamine with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "p-phenylenediamine", "formaldehyde", "dimethylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of p-phenylenediamine with formaldehyde and dimethylamine to form N,N-dimethyl-p-phenylenediamine", "1. In a round-bottom flask, add p-phenylenediamine (1 mol), formaldehyde (1.5 mol), and dimethylamine (2 mol).", "2. Heat the reaction mixture to 80-90°C and stir for 4-5 hours.", "3. Cool the reaction mixture to room temperature and filter the resulting solid product.", "4. Wash the solid product with cold water and dry in a vacuum oven to obtain N,N-dimethyl-p-phenylenediamine.", "Step 2: Reaction of N,N-dimethyl-p-phenylenediamine with hydrochloric acid to form N,N-Dimethyl-p-phenylenediamine dihydrochloride", "1. Dissolve N,N-dimethyl-p-phenylenediamine (1 mol) in hydrochloric acid (2 mol) in a round-bottom flask.", "2. Heat the reaction mixture to 60-70°C and stir for 2-3 hours.", "3. Cool the reaction mixture to room temperature and filter the resulting solid product.", "4. Wash the solid product with cold water and dry in a vacuum oven to obtain N,N-Dimethyl-p-phenylenediamine dihydrochloride." ] } | |

CAS番号 |

536-46-9 |

分子式 |

C8H14Cl2N2 |

分子量 |

209.11 g/mol |

IUPAC名 |

1-N,4-N-dimethylbenzene-1,4-diamine;dihydrochloride |

InChI |

InChI=1S/C8H12N2.2ClH/c1-9-7-3-5-8(10-2)6-4-7;;/h3-6,9-10H,1-2H3;2*1H |

InChIキー |

PXJHVKRLFWZUNV-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N.Cl.Cl |

正規SMILES |

CNC1=CC=C(C=C1)NC.Cl.Cl |

| 536-46-9 | |

ピクトグラム |

Acute Toxic; Irritant |

関連するCAS |

99-98-9 (Parent) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DMPD acts as an electron donor, readily donating electrons to neutralize free radicals like superoxide radicals, hydroxyl radicals, and DPPH radicals. [, , ] This neutralization prevents the radicals from reacting with other molecules, thereby halting oxidative chain reactions. [] For example, in the presence of hydrogen peroxide, DMPD is oxidized to form a stable radical cation known as Wurster's red, effectively scavenging the harmful peroxide. []

A: Wurster's red, a relatively stable radical cation, is formed when DMPD is oxidized, typically by reacting with peroxides or other oxidizing agents. The formation of this colored product is directly proportional to the amount of oxidizing agent present. This allows researchers to quantify hydroperoxide formation in substances like essential oils, [] or determine the antioxidant capacity of a sample by measuring its ability to inhibit Wurster's red formation. [, ]

ANone: The molecular formula is C8H14Cl2N2 and the molecular weight is 209.12 g/mol.

A: While specific stability data for DMPD wasn't provided in these research papers, its application in various assays suggests stability under specific conditions. For instance, DMPD is utilized in spectrophotometric methods for peroxide detection in essential oils, [] indicating stability in the presence of these volatile compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B1349708.png)

![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)